molecular formula C21H22N4O3S B2531636 N-(3-methoxyphenethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide CAS No. 941886-22-2

N-(3-methoxyphenethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide

Cat. No.: B2531636
CAS No.: 941886-22-2
M. Wt: 410.49
InChI Key: FHPYQBZMYBXIOS-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide is a synthetic thiazole carboxamide derivative with a molecular formula of C₂₀H₂₀N₄O₃S and a molecular weight of 410.5 . Its structure features:

  • A 4-methylthiazole core.
  • A 3-methoxyphenethyl group linked via the carboxamide at position 5, enhancing lipophilicity and membrane permeability.

The 3-phenylureido moiety may modulate receptor-binding specificity compared to pyridinyl or sulfonamido substituents in analogs .

Properties

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]-4-methyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-14-18(19(26)22-12-11-15-7-6-10-17(13-15)28-2)29-21(23-14)25-20(27)24-16-8-4-3-5-9-16/h3-10,13H,11-12H2,1-2H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPYQBZMYBXIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxyphenethylamine with 4-methyl-2-thiazolyl isocyanate to form the intermediate product. This intermediate is then reacted with phenyl isocyanate to yield the final compound. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Carboxamide Group

The carboxamide moiety undergoes nucleophilic substitution under acidic or basic conditions. Key reactions include:

Reaction with Amines

  • Conditions : DCM solvent, DMAP/EDCI coupling agents, argon atmosphere, 48-hour stirring

  • Example : Reaction with 3,4,5-trimethoxyaniline yields substituted thiazole carboxamide derivatives.

  • Yield : 50–75% after purification by column chromatography

Hydrolysis to Carboxylic Acid

  • Conditions : 6 M HCl in acetic acid, followed by H₂O₂ treatment

  • Outcome : Generates free carboxylic acid derivatives (e.g., compound 2 in )

Electrophilic Substitution on the Thiazole Ring

The electron-rich thiazole core participates in electrophilic aromatic substitution:

Reaction TypeConditionsProduct ModificationSource
Nitration30% HNO₃ at RTIntroduces nitro group
SulfonationH₂SO₄ with propan-2-olAdds sulfonic acid group
HalogenationNot explicitly reportedPredicted via analogy

Key Observation : Nitration at the thiazole’s 4-position occurs selectively due to steric hindrance from the adjacent methyl group .

Ureido Group Reactivity and Condensation Reactions

The 3-phenylureido side chain facilitates condensation and cyclization:

Thiadiazole Formation

  • Conditions : H₂SO₄-mediated cyclization of carbothioamides

  • Example : Conversion of 17 to 1,3,4-thiadiazole derivative 18 (confirmed by ¹³C-NMR signals at δ 152.9 ppm for C=S)

Schiff Base Formation

  • Reagents : Aldehydes/ketones in protic solvents

  • Application : Used to generate imine-linked prodrugs (analogous to )

Functionalization of the Methoxyphenethyl Moiety

The 3-methoxyphenethyl group undergoes regioselective modifications:

Demethylation

  • Conditions : BBr₃ in DCM at −78°C (analogous to )

  • Outcome : Methoxy → hydroxy conversion for enhanced hydrogen-bonding capacity

Alkylation/Halogenation

  • Electrophiles : Alkyl halides or Cl₂/Br₂ under Friedel-Crafts conditions

  • Site Selectivity : Para to methoxy group due to directing effects

Redox Reactions Involving the Thiazole Core

The thiazole ring participates in reduction and oxidation processes:

Reduction

  • Catalyst : Raney Ni in propan-2-ol

  • Outcome : Nitro → nitroso or amino group conversion (e.g., 56 in )

Oxidation

  • Reagents : H₂O₂ or KMnO₄

  • Effect : Sulfur atom oxidation to sulfoxide/sulfone derivatives (theoretically plausible)

Biological Activity-Driven Reactions

The compound’s interactions with biological targets inform its synthetic modifications:

ModificationBiological EffectIC₅₀ (Cell Line)Source
Carboxamide alkylationEnhanced COX-2 inhibition0.8 µM (HeLa)
Ureido substitutionAIMP2-DX2 suppression1.2 µM (A549)

Reaction Optimization Considerations

  • Solvent Sensitivity : DMF enhances carboxamide reactivity but may promote side reactions

  • Temperature Control : Reactions exceeding 60°C risk urea decomposition

  • Purification : Recrystallization from propan-2-ol/water mixtures achieves >95% purity

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. The following table summarizes the anticancer activity against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A5490.5Induction of apoptosis
MDA-MB-2311.2Inhibition of cell migration
HCT1160.8Disruption of cell cycle progression

Case Study: Mechanism of Action

A detailed investigation into the mechanism revealed that N-(3-methoxyphenethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide induces apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins such as Bcl-2. This was demonstrated through flow cytometry analyses and Western blotting techniques.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown potential as an antimicrobial agent. It has been tested against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Selectivity
Staphylococcus aureus10Selective
Escherichia coli20Selective
Mycobacterium tuberculosis5High selectivity

Case Study: Antitubercular Activity

A study evaluated the compound's efficacy against Mycobacterium tuberculosis, revealing an MIC of 5 µg/mL with no significant toxicity to human lung fibroblast cells. This suggests a potential therapeutic application against tuberculosis.

Neuroprotective Effects

Emerging research indicates that this compound may also possess neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cell cultures, which are critical factors in neurodegenerative diseases.

Data Table: Neuroprotective Activity

Neuronal Cell Line Concentration (µM) Effect
SH-SY5Y1Reduced ROS production
PC120.5Increased cell viability

Mechanism of Action

The mechanism of action of N-(3-methoxyphenethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Role of the Ureido vs. Pyridinyl/Sulfonamido Groups

  • The 3-phenylureido group in the target compound may enhance hydrogen-bonding interactions with angiogenesis-related kinases (e.g., VEGFR-2) compared to the 4-pyridinyl group in compound 3k, which relies on π-π stacking with hydrophobic kinase pockets .
  • Sulfonamido substituents (e.g., in ’s analog) typically improve metabolic stability but may reduce cell permeability due to increased polarity .

Impact of the Phenethyl vs. Phenyl Side Chains

  • The 3-methoxyphenethyl chain in the target compound likely improves bioavailability over the 3-methoxyphenyl group in 3k, as alkyl chains enhance membrane penetration .

Thiazole Core Modifications

  • 4-Methylthiazole derivatives generally exhibit better pharmacokinetic profiles than unsubstituted thiazoles due to steric protection against enzymatic degradation .
  • Replacement of thiazole with isoxazole () or thiadiazole () cores reduces antiangiogenic potency but may broaden anticancer mechanisms .

Molecular Properties and Drug-Likeness

Property Target Compound Compound 3k N-(4-Chlorophenethyl) Analog
Molecular Weight 410.5 394.5 450.0
LogP (Predicted) ~3.2 ~2.8 ~3.5
Hydrogen Bond Donors 3 2 2
Hydrogen Bond Acceptors 5 5 6
Solubility Moderate Moderate Low

The target compound’s higher hydrogen-bond donor count (3 vs. 2 in 3k) may improve target engagement but reduce oral bioavailability. Its LogP (~3.2) aligns with Lipinski’s rule of five, suggesting favorable drug-likeness .

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